Cas no 2172434-80-7 (1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride)

1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride
- 2172434-80-7
- EN300-1451292
-
- インチ: 1S/C11H15FO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3
- InChIKey: MPSRRNDGVADREN-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C1C(C)=CC(C)=CC=1C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 230.07767905g/mol
- どういたいしつりょう: 230.07767905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 42.5Ų
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451292-1000mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1451292-500mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1451292-50mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1451292-250mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1451292-5000mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1451292-10000mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1451292-1.0g |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1451292-100mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 100mg |
$741.0 | 2023-09-29 | ||
Enamine | EN300-1451292-2500mg |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride |
2172434-80-7 | 2500mg |
$1650.0 | 2023-09-29 |
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluorideに関する追加情報
Introduction to 1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2172434-80-7) and Its Applications in Modern Chemical Biology
1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2172434-80-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of a highly substituted aromatic ring system, specifically 2,4,6-trimethylphenyl, enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
The sulfonyl fluoride moiety is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, where it can be converted into sulfoxides or sulfones under controlled conditions. This transformation is pivotal in medicinal chemistry, as it allows for the introduction of oxygen-containing functional groups that are essential for drug design. The ethane-1-sulfonyl part of the molecule provides a reactive handle for further derivatization, enabling chemists to construct intricate molecular architectures with precision.
In recent years, the demand for advanced sulfonyl fluorides has surged due to their applications in proteomics and drug discovery. The unique electronic properties of the 2,4,6-trimethylphenyl group make this compound an excellent candidate for designing probes and inhibitors that target specific biological pathways. For instance, sulfonyl fluorides have been employed in the development of protease inhibitors, where their ability to form stable covalent bonds with thiols in active sites enhances binding affinity and selectivity.
One of the most compelling aspects of 1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride is its role in cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are the backbone of most organic molecules. The compound’s reactivity profile allows it to serve as a precursor in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are indispensable in synthesizing biaryl compounds. These biaryl structures are prevalent in many pharmacologically active agents, underscoring the importance of this compound in drug development.
Moreover, the fluorine atom in the sulfonyl group contributes to the compound’s lipophilicity and metabolic stability, properties that are highly desirable in drug candidates. Fluorinated sulfonyl compounds have been shown to improve pharmacokinetic profiles by enhancing bioavailability and reducing degradation rates. This has led to increased interest in exploring derivatives of 1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride as potential therapeutic agents.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies indicate that the rigid 2,4,6-trimethylphenyl ring can effectively mimic natural binding pockets in proteins, facilitating the design of high-affinity ligands. By leveraging these insights, researchers have been able to develop novel scaffolds for enzyme inhibition and receptor binding studies. The ability to predict and optimize interactions using computational tools has made 1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride an invaluable asset in virtual screening campaigns.
The synthesis of this compound also reflects contemporary trends in green chemistry. Modern synthetic methodologies emphasize efficiency and sustainability, and 2172434-80-7 exemplifies these principles through its accessible synthetic route. Researchers have reported streamlined procedures that minimize waste and reduce energy consumption while maintaining high yields. Such innovations align with global efforts to promote environmentally responsible chemical practices.
In conclusion, 1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2172434-80-7) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing probes、inhibitors、and drug candidates. As our understanding of biological systems evolves,the utility of this compound is expected to expand,further solidifying its role as a key intermediate in synthetic chemistry。The ongoing exploration of its derivatives and applications underscores its enduring relevance in advancing scientific discovery。
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